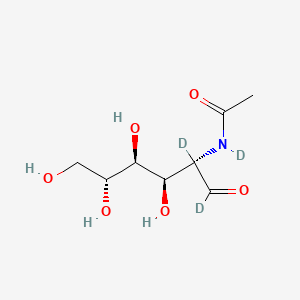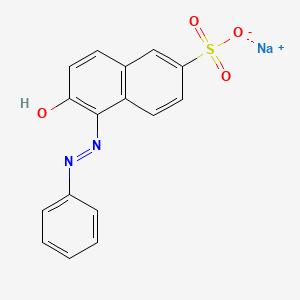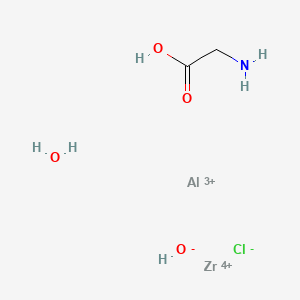
Tetramethylammonium bis(oxalato)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethylammonium bis(oxalato)borate is a chemical compound that contains tetramethylammonium cations and bis(oxalato)borate anions. This compound is known for its unique properties and applications, particularly in the field of electrochemistry. It is often used as an electrolyte in electric double-layer capacitors and other electrochemical devices due to its high ionic conductivity and stability .
准备方法
Synthetic Routes and Reaction Conditions: Tetramethylammonium bis(oxalato)borate can be synthesized by reacting tetramethylammonium hydroxide with oxalic acid and boric acid. The reaction typically involves heating the mixture in a suitable solvent, such as benzene, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve microwave irradiation to enhance the reaction efficiency and yield. This method has been shown to produce high-purity this compound with improved electrochemical properties .
化学反应分析
Types of Reactions: Tetramethylammonium bis(oxalato)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate and oxalate derivatives.
Reduction: Reduction reactions can lead to the formation of boron-containing semi-carbonates and other reduced species.
Substitution: The bis(oxalato)borate anion can participate in substitution reactions, where one or more oxalate groups are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: Borate and oxalate derivatives.
Reduction: Boron-containing semi-carbonates and reduced oxalate species.
Substitution: Various substituted borate and oxalate compounds.
科学研究应用
Tetramethylammonium bis(oxalato)borate has a wide range of scientific research applications, including:
Electrochemistry: Used as an electrolyte in electric double-layer capacitors and other electrochemical devices due to its high ionic conductivity and stability.
Battery Technology: Investigated as an electrolyte additive in lithium-ion batteries to improve performance and stability.
Material Science: Employed in the synthesis of advanced materials with unique electrochemical properties.
Catalysis: Used as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism by which tetramethylammonium bis(oxalato)borate exerts its effects is primarily related to its ability to dissociate into tetramethylammonium cations and bis(oxalato)borate anions in solution. These ions contribute to the high ionic conductivity and stability of the compound, making it an effective electrolyte in electrochemical applications. The bis(oxalato)borate anion can also participate in various chemical reactions, forming stable complexes with metal ions and other species .
相似化合物的比较
Lithium bis(oxalato)borate: Used as an electrolyte in lithium-ion batteries, known for its high ionic conductivity and stability.
Sodium bis(oxalato)borate: Investigated for use in sodium-ion batteries and other electrochemical applications.
Tetraethylammonium bis(oxalato)borate: Used as an electrolyte in electric double-layer capacitors, similar to tetramethylammonium bis(oxalato)borate.
Uniqueness: this compound is unique due to its combination of high ionic conductivity, stability, and versatility in various electrochemical applications. Its smaller cation size compared to tetraethylammonium bis(oxalato)borate allows for higher ion accumulation in the pores of activated carbon electrodes, leading to improved capacitance in electric double-layer capacitors .
属性
IUPAC Name |
tetramethylazanium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4BO8.C4H12N/c6-1-2(7)11-5(10-1)12-3(8)4(9)13-5;1-5(2,3)4/h;1-4H3/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIDRQHOGPKWHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.C[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)
